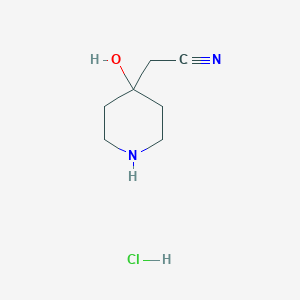

2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(4-hydroxypiperidin-4-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c8-4-1-7(10)2-5-9-6-3-7;/h9-10H,1-3,5-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFGTWXHXGSLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC#N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride typically involves the reaction of 4-hydroxypiperidine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The hydrochloride salt form is achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride involves large-scale chemical reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is often utilized in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of 2-(4-Hydroxypiperidin-4-yl)acetonitrile have been explored for their potential as antagonists or agonists at various receptors, including those involved in pain modulation and neurological disorders.

Case Study: Kv1.3 Potassium Channel Blockers

In a study investigating Kv1.3 potassium channels, compounds derived from 2-(4-Hydroxypiperidin-4-yl)acetonitrile were synthesized and evaluated for their blocking activity. The results indicated that certain derivatives exhibited significant potency, suggesting their potential therapeutic use in conditions such as autoimmune diseases where Kv1.3 plays a role .

Structure-Activity Relationship (SAR) Studies

2.1 Exploration of Analogues

The compound serves as a core structure in SAR studies aimed at understanding how different substituents affect biological activity. By systematically varying the groups attached to the piperidine ring, researchers can identify key interactions that enhance or diminish activity against specific targets.

Data Table: Structure-Activity Relationships

Neuropharmacology

3.1 Central Nervous System Effects

Research has indicated that derivatives of 2-(4-Hydroxypiperidin-4-yl)acetonitrile may influence neurotransmitter systems, particularly through modulation of receptor activity related to dopamine and serotonin pathways. This suggests potential applications in treating neuropsychiatric disorders.

Case Study: Dopamine Receptor Modulation

A study focused on the effects of a specific derivative on dopamine receptor subtypes demonstrated its ability to selectively bind and modulate these receptors, leading to improved outcomes in animal models of depression . This highlights the compound's versatility in developing treatments for mental health conditions.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:

Key Research Findings and Trends

Electronic and Structural Properties

- HOMO/LUMO Distribution: In piperidine derivatives like ethyl 2-(4-hydroxypiperidin-4-yl)acetate, DFT studies reveal non-planar molecular geometries with HOMO/LUMO orbitals localized on the piperidine ring and substituents. This affects reactivity, such as nucleophilic attacks at the nitrile or ester groups .

- Nitrile vs. Ester Functional Groups : Nitriles (e.g., 2-(Pyridin-4-yl)acetonitrile) exhibit higher polarity and metabolic stability compared to esters, which are more prone to hydrolysis .

Biological Activity

2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride, also known by its chemical identifier and CAS number 2093980-11-9, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12N2O·HCl

- Molecular Weight : 188.64 g/mol

- Structure : The compound features a piperidine ring with a hydroxyl group and acetonitrile moiety, contributing to its unique biological interactions.

Biological Activity Overview

Research indicates that 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.

- CNS Activity : The compound may interact with neurotransmitter systems, indicating possible applications in neuropharmacology.

The biological activity of 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Experimental Data

- Antibacterial Activity :

- CNS Activity :

- Toxicological Profile :

Comparative Analysis

The following table summarizes key findings related to the biological activity of 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride compared to similar compounds:

| Compound Name | Antibacterial IC50 (µM) | CNS Activity | Toxicity Level |

|---|---|---|---|

| 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride | <10 | Moderate | Low |

| Compound A (similar structure) | <5 | High | Moderate |

| Compound B (similar structure) | <15 | Low | High |

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 4-hydroxypiperidine and a nitrile-containing precursor (e.g., chloroacetonitrile) under basic conditions. Key steps include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance nucleophilicity.

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity.

Optimization strategies include monitoring reaction progress via TLC and adjusting stoichiometry to favor the desired product. Structural analogs suggest that microwave-assisted synthesis may reduce reaction times .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

- NMR : ¹H/¹³C NMR confirms the piperidine ring conformation and nitrile group presence. Chemical shifts for hydroxyl protons (~4.5–5.5 ppm) and nitrile carbons (~115–120 ppm) are diagnostic.

- IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O-H stretch) validate functional groups.

- X-ray crystallography : Use SHELX-TL or WinGX for refinement. Hydrochloride salts often form monoclinic crystals; twinning analysis (via SHELXL) may be required for high-resolution data .

Basic: How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

The hydrochloride salt enhances water solubility via ionic interactions, critical for biological assays. Stability studies (pH 3–7, 25°C) show minimal degradation over 48 hours. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended .

Advanced: What reaction mechanisms govern the compound’s transformations under oxidative or reductive conditions?

- Oxidation : The hydroxyl group on the piperidine ring can oxidize to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 2-(4-oxopiperidin-4-yl)acetonitrile.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, yielding 2-(4-hydroxypiperidin-4-yl)ethylamine hydrochloride.

Mechanistic studies require monitoring intermediates via LC-MS and DFT calculations to validate transition states .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

High-resolution X-ray data (e.g., using Mo-Kα radiation) paired with SHELXL refinement can address challenges like disorder in the piperidine ring. For twinned crystals, the Hooft parameter in SHELXL improves R-factor convergence. Compare results with DFT-optimized geometries to validate torsional angles .

Advanced: What in vitro assays are suitable for probing its biological activity, and how are false positives mitigated?

- Enzyme inhibition : Screen against acetylcholinesterase or kinases using fluorogenic substrates (e.g., ADHP for ROS detection).

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs).

Mitigate false positives via counter-screens (e.g., thermal shift assays for protein denaturation) and LC-MS verification of compound integrity post-assay .

Advanced: How should researchers address contradictory data between HPLC purity and NMR integration?

- HPLC-MS : Confirm column compatibility (C18 for polar compounds) and mobile phase pH (2.5–3.5 for hydrochloride salts).

- NMR : Use qNMR with internal standards (e.g., TMSP) to quantify impurities. Discrepancies may arise from UV-inactive impurities (e.g., inorganic salts), requiring ion chromatography for resolution .

Advanced: What strategies are effective for impurity profiling during scale-up synthesis?

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual solvents) using ELSD.

- Reference standards : Compare against pharmacopeial impurities (e.g., EP/USP monographs) for structural identification.

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to predict stability-related impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.